molecular formula C21H20BrN3O2 B11144841 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11144841
M. Wt: 426.3 g/mol
InChI Key: CQXRXHAHRQAVFM-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (CAS 1071914-49-2) is a synthetic indole-based compound with a molecular formula of C20H18BrN3O and a molecular weight of 396.3 g/mol . This brominated and methoxylated acetamide derivative is structurally related to various indole compounds that are of significant interest in biochemical research . Its molecular structure, featuring multiple heterocyclic rings, suggests its primary utility as a specialized building block or intermediate in organic synthesis and medicinal chemistry. Researchers can leverage this compound in the design and synthesis of novel molecules, particularly for probing biological pathways associated with indole-based signaling . It may also serve as a key intermediate in the development of receptor-specific ligands or as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20BrN3O2/c1-27-17-3-4-19-18(11-17)15(12-24-19)6-8-23-21(26)13-25-9-7-14-10-16(22)2-5-20(14)25/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26)

InChI Key

CQXRXHAHRQAVFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Stepwise Assembly of Indole Subunits

The 5-bromoindole and 5-methoxyindole subunits are synthesized independently. The 5-bromoindole derivative is prepared via electrophilic bromination of indole using bromine in acetic acid, achieving regioselectivity at the 5-position. For the 5-methoxyindole, a Friedel-Crafts alkylation or methoxylation of 3-indolecarboxaldehyde is employed, followed by reduction to the ethylamine intermediate.

Acetamide Linker Formation

The final coupling involves reacting 2-(5-bromo-1H-indol-1-yl)acetic acid with 2-(5-methoxy-1H-indol-3-yl)ethylamine. Activation of the carboxylic acid group using carbodiimide reagents (e.g., EDC or DCC) facilitates amide bond formation. Yields for this step range from 60% to 78%, depending on solvent polarity and temperature.

Detailed Stepwise Synthesis

Synthesis of 2-(5-Bromo-1H-Indol-1-yl)Acetic Acid

  • Bromination : Indole (1.0 equiv) is dissolved in acetic acid and treated with bromine (1.1 equiv) at 0–5°C for 2 hours. The mixture is quenched with sodium bisulfite, yielding 5-bromoindole (82% yield).

  • Alkylation : The 5-bromoindole is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine as a base. After 4 hours at room temperature, 2-(5-bromo-1H-indol-1-yl)acetyl chloride is isolated (75% yield).

  • Hydrolysis : The acetyl chloride is hydrolyzed in aqueous sodium hydroxide (2M) to produce the carboxylic acid derivative (89% yield).

Synthesis of 2-(5-Methoxy-1H-Indol-3-yl)Ethylamine

  • Methoxylation : 3-Indolecarboxaldehyde is treated with methyl iodide and silver oxide in DMF, yielding 5-methoxyindole-3-carboxaldehyde (68% yield).

  • Reductive Amination : The aldehyde is reacted with ethanolamine in methanol under hydrogen (1 atm) with 5% palladium on carbon. Filtration and concentration yield 2-(5-methoxy-1H-indol-3-yl)ethylamine (71% yield).

Amide Coupling

The carboxylic acid (1.0 equiv) and amine (1.1 equiv) are combined in DCM with EDC·HCl (1.2 equiv) and HOBt (0.1 equiv). After stirring for 12 hours at 25°C, the product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethyl acetate/petroleum ether) to afford the final compound (65% yield).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for amide coupling, while ethyl acetate improves recrystallization purity. Non-polar solvents like petroleum ether are critical for inducing crystallization.

Temperature and Catalysis

  • Bromination : Low temperatures (0–5°C) minimize side reactions such as dibromination.

  • Hydrogenation : Room-temperature hydrogenation with palladium on carbon ensures complete reduction without over-hydrogenation of the indole ring.

Purification Techniques

  • Recrystallization : Ethyl acetate/petroleum ether mixtures (3:1 v/v) yield crystals with >98% purity.

  • Activated Carbon Treatment : Adsorbs colored impurities, improving product whiteness and HPLC purity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 750 cm⁻¹ (C-Br).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, indole-H), 6.95 (s, 1H, methoxyindole-H), 3.85 (s, 3H, OCH₃).

Physical Properties

PropertyValueSource
Melting Point140–144°C
Boiling Point556.8±50.0°C (760 mmHg)
Density1.5±0.1 g/cm³
Molecular Weight449.33 g/mol

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Over-bromination is avoided by stoichiometric control (1.1 equiv Br₂) and low-temperature conditions.

Amide Bond Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions during coupling. Molecular sieves (4Å) are added to the reaction mixture.

Scalability Issues

Batch-wise hydrogenation and gradient recrystallization improve yields at pilot scales (>100 g) .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Key Steps in Synthesis

  • Bromination : The introduction of the bromine atom at the 5-position of the indole ring.
  • Formation of Acetamide : Reaction with acetic anhydride or acetyl chloride to form the acetamide group.
  • Methoxy Substitution : Introduction of the methoxy group at the 5-position of a second indole moiety.

These steps can be optimized to improve efficiency and yield, with detailed methodologies available in the literature .

Biological Evaluation

The biological activity of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are used to assess potency, with lower values indicating higher efficacy .

Anticancer Activity

Indole derivatives have also demonstrated promising anticancer activities. In vitro studies have shown that certain indole-based compounds induce apoptosis in cancer cells through pathways involving caspases. For example, compounds similar to this compound have been reported to activate caspase-3 and caspase-8, leading to cell death in cancer cell lines such as HepG2 .

Case Studies

  • Study on Antibacterial Activity : In a comparative study, various indole derivatives were tested against microbial strains using agar diffusion methods. The results showed significant zones of inhibition for several compounds, suggesting their potential as antimicrobial agents .
  • Evaluation of Cytotoxicity : A series of indole derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines using MTT assays. The findings revealed that certain compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin .

Applications in Drug Development

The unique structural features of this compound position it as a valuable candidate for further development in pharmaceutical applications:

Potential Therapeutic Uses

  • Antimicrobial Agents : Given its demonstrated activity against bacteria, this compound could be developed into a new class of antibiotics.
  • Anticancer Drugs : Its ability to induce apoptosis suggests potential use in cancer therapy, targeting specific types of tumors resistant to conventional treatments.

Future Research Directions

Ongoing research is needed to explore:

  • Structure-activity relationships (SAR) to optimize efficacy.
  • Mechanistic studies to understand how these compounds interact with biological targets at the molecular level.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
Target Compound C₂₁H₂₁BrN₄O₂ 457.33 5-Bromoindole, 5-Methoxyindole-ethyl Potential neuroactive/anticancer agent
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) C₁₃H₁₆N₂O₂ 232.28 5-Methoxyindole-ethyl Sleep regulation, antioxidant, antitumor
N-{2-[1-({3-[2-(Acetylamino)ethyl]-5-Methoxyindol-2-yl}methyl)-5-Methoxyindol-3-yl]ethyl}acetamide (Compound 10) C₂₃H₂₄N₄O₆ 452.47 Dual 5-Methoxyindole, acetylated ethyl chains Melatonin contaminant; fluorimetric studies
2-Bromo-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide (CAS 21424-93-1) C₁₃H₁₅BrN₂O₂ 311.17 Bromoacetamide, 5-Methoxyindole-ethyl Structural analog with bromine on acetamide
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide C₁₂H₁₃ClN₂O 236.70 5-Chloroindole-ethyl Anticancer screening (NCI60 database)
2-[3-Chloro-5-(Trifluoromethyl)-2-pyridinyl]-N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide C₁₉H₁₇ClF₃N₃O₂ 411.81 Pyridine-Trifluoromethyl, 5-Methoxyindole-ethyl Heterocyclic modification for enhanced binding

Key Findings :

Substituent Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and hydrophobicity (e.g., in the target compound vs. 5-chloro analog in ) may improve membrane permeability but reduce solubility.
  • Methoxy Group : The 5-methoxy group (common in melatonin derivatives) is critical for receptor interaction, as seen in melatonin’s role in circadian rhythm regulation .

Biological Activity: The target compound’s dual indole structure may mimic dimeric melatonin analogs, which show enhanced antioxidant and anticancer properties compared to monomers . Compound 10 () is a melatonin contaminant with a complex structure but lacks bromine, highlighting the importance of halogenation in specificity .

Synthetic Yields :

  • Analogous compounds (e.g., 33 in ) exhibit moderate yields (~39%), suggesting that the target compound’s synthesis may require optimized coupling conditions .

Spectroscopic Data :

  • Melatonin’s HRMS (C₁₃H₁₆N₂O₂, [M+H]⁺ = 233.128) differs significantly from the target compound’s theoretical HRMS (~457.33 g/mol), which would show distinct isotopic patterns due to bromine .
  • Compound 10 () has a molecular ion at m/z 452, consistent with its molecular formula .

Research Implications:

  • Drug Design : The bromine atom in the target compound could enhance binding to serotonin or melatonin receptors, similar to halogenated anticancer agents (e.g., 5-chloroindole derivatives in ).
  • Structural Optimization : Introducing trifluoromethyl or pyridine groups (as in ) could further modulate pharmacokinetics.

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrN2O2C_{18}H_{19}BrN_2O_2 with a molecular weight of approximately 387.26 g/mol. The presence of bromine and methoxy groups in the indole structure enhances its biological activity, particularly in interactions with various biological targets.

Research has shown that indole derivatives can exhibit a wide range of biological activities, including:

  • Anticancer Activity : Indole compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Many indole derivatives demonstrate significant activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from oxidative stress and neurodegeneration.

Anticancer Activity

A study evaluated the anticancer properties of several indole derivatives, including the target compound. The findings indicated that it exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were measured, showing effective inhibition at low concentrations:

Cell LineIC50 (µM)
HCT116 (Colon)5.2
MCF7 (Breast)4.8
A549 (Lung)6.3

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In another study focused on antimicrobial properties, the compound demonstrated effective inhibition against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus0.98
Escherichia coli2.5
Mycobacterium tuberculosis1.5

The low MIC values indicate strong antimicrobial potential, particularly against resistant strains .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that treatment with an indole derivative led to significant tumor reduction in 30% of participants.
  • Case Study on MRSA Infections : In a controlled trial, patients with MRSA infections treated with an indole-based antibiotic showed faster recovery times compared to those receiving standard treatments.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide?

Answer:
The compound can be synthesized via a multi-step process:

Indole Functionalization : Bromination of 1H-indole at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C .

Acetamide Coupling : React the brominated indole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the bromo-acetamide intermediate.

Ethylamine Linkage : Couple the intermediate with 5-methoxytryptamine (synthesized via methoxylation of tryptamine) using a coupling agent like EDCI/HOBt in dichloromethane.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC-MS (>98%) .

Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize by-products (e.g., di-brominated species).

Basic: How can the compound’s structure be validated experimentally?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm indole protons (δ 7.2–7.8 ppm), methoxy group (δ 3.8 ppm), and acetamide NH (δ 8.1–8.3 ppm) .
    • ¹³C NMR : Verify carbonyl (C=O, ~170 ppm) and quaternary carbons in indole rings.
  • X-ray Crystallography : For absolute configuration, grow single crystals in ethyl acetate/methanol and refine using SHELXL (R-factor < 0.05) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₃H₁₅BrN₂O₂: 310.0317 g/mol) .

Advanced: How does the bromo substituent influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effect : The bromine atom at C5 of the indole ring decreases electron density, as shown by DFT calculations (e.g., reduced HOMO-LUMO gap compared to non-brominated analogs) .
  • Reactivity Implications :
    • Enhances susceptibility to nucleophilic aromatic substitution at C5.
    • Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Spectroscopic Impact : Bromine causes distinct splitting patterns in ¹H NMR due to spin-spin coupling (e.g., J ~ 2–3 Hz for adjacent protons) .

Advanced: What stability challenges arise during storage and handling?

Answer:

  • Photodegradation : The bromo-indole moiety is light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C .
  • Hydrolysis Risk : The acetamide bond may hydrolyze under acidic/basic conditions. Monitor pH during in vitro assays (optimal range: 6.5–7.5) .
  • Thermal Stability : DSC analysis shows decomposition onset at ~180°C. Avoid heating above 100°C in synthetic steps .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications :
    • Replace bromine with Cl/I to assess halogen effects on binding affinity.
    • Vary methoxy group position (e.g., 6-methoxy vs. 5-methoxy) to probe steric effects .
  • Biological Assays :
    • Test affinity for melatonin receptors (MT₁/MT₂) using radioligand displacement assays (IC₅₀ comparisons) .
    • Evaluate cytotoxicity in HEK-293 cells (CC₅₀) to rule off-target effects .
  • Computational Modeling : Perform docking studies (AutoDock Vina) against MT₁ receptor (PDB: 6ME2) to predict binding modes .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example, DMSO >0.1% may artifactually inhibit targets .
  • Metabolic Stability : Assess liver microsomal stability (e.g., t₁/₂ in human S9 fractions) to identify rapid degradation masking activity .
  • Batch Variability : Characterize impurities via LC-MS; even 2% impurities (e.g., de-brominated by-products) can skew results .

Advanced: What crystallographic parameters are critical for resolving its 3D structure?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for Br and O atoms. Monitor R₁/wR₂ convergence .
  • Key Metrics :
    • Torsion Angles : Confirm planarity of indole rings (deviation < 5°).
    • Intermolecular Interactions : Hydrogen bonds between acetamide NH and methoxy O stabilize packing .

Advanced: How to identify unknown biological targets using chemoproteomics?

Answer:

  • Probe Design : Synthesize a clickable analog (e.g., alkyne-tagged) for affinity-based protein profiling .
  • Pull-Down Workflow :
    • Incubate probe with cell lysates.
    • Click reaction with biotin-azide for streptavidin enrichment.
    • Identify bound proteins via LC-MS/MS (Orbitrap Fusion Lumos) .
  • Validation : Knockdown candidate targets (CRISPR/Cas9) and assess activity loss in functional assays.

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